Product packaging for Ditetradecylindocarbocyanine(Cat. No.:CAS No. 84109-09-1)

Ditetradecylindocarbocyanine

Cat. No.: B1240446
CAS No.: 84109-09-1
M. Wt: 722.2 g/mol
InChI Key: UCPAVVVTWGHRBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ditetradlecylindocarbocyanine perchlorate, also known as DiIC14(3), is a lipophilic carbocyanine dye widely used in biomedical research as a fluorescent membrane probe. Its primary research value lies in its ability to incorporate into lipid bilayers and act as a sensitive reporter of membrane organization and dynamics. This compound is particularly valuable in fluorescence recovery after photobleaching (FRAP) assays to quantitatively measure the lateral diffusion of lipids within the plasma membrane, providing key insights into membrane fluidity and microdomain organization. Studies on related dyes have shown that lipophilic indocarbocyanines enable the investigation of how cellular activation and changes in cytosolic ion concentrations, such as calcium, directly influence lipid mobility, which is a crucial aspect of signal transduction processes. As a lipophilic tracer, it is also employed in neuron tracing and studies of cell morphology. Ditetradecylindocarbocyanine is for research use only in laboratory studies. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H81N2+ B1240446 Ditetradecylindocarbocyanine CAS No. 84109-09-1

Properties

CAS No.

84109-09-1

Molecular Formula

C51H81N2+

Molecular Weight

722.2 g/mol

IUPAC Name

(2Z)-2-[(E)-3-(3,3-dimethyl-1-tetradecylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-tetradecylindole

InChI

InChI=1S/C51H81N2/c1-7-9-11-13-15-17-19-21-23-25-27-33-42-52-46-38-31-29-36-44(46)50(3,4)48(52)40-35-41-49-51(5,6)45-37-30-32-39-47(45)53(49)43-34-28-26-24-22-20-18-16-14-12-10-8-2/h29-32,35-41H,7-28,33-34,42-43H2,1-6H3/q+1

InChI Key

UCPAVVVTWGHRBV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCC)(C)C

Isomeric SMILES

CCCCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCC)(C)C

Canonical SMILES

CCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCC)(C)C

Other CAS No.

84109-09-1

Synonyms

1,1'-ditetradecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate
diI-C(14)
DiIC(14)
ditetradecylindocarbocyanine

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization in Ditetradecylindocarbocyanine Research

Strategies for Ditetradecylindocarbocyanine Synthesis

The synthesis of indocarbocyanine dyes, including this compound, traditionally relies on the condensation of two heterocyclic precursors with a reagent that provides the polymethine chain. fu-berlin.de The core of this process involves the reaction of quaternized indolenine salts.

The general approach for synthesizing symmetrical indocarbocyanines like this compound (specifically, a 1,1'-ditetradecyl-3,3,3',3'-tetramethylindocarbocyanine) involves a few key steps. ontosight.ai The synthesis typically starts with 2,3,3-trimethylindolenine, also known as Fisher's Base. fu-berlin.de This precursor is N-alkylated using a tetradecyl halide (e.g., 1-bromotetradecane) to form the quaternary indoleninium salt. This N-alkylation step often requires high temperatures, which can pose a risk to sensitive functional groups if they were pre-installed on the indolenine ring. acs.orgresearchgate.net

Following the formation of the 1-tetradecyl-2,3,3-trimethylindoleninium salt, two equivalents of this compound are condensed with a suitable one-carbon equivalent that will form the central part of the trimethine bridge. fu-berlin.deunito.it Common reagents for this purpose include triethyl orthoformate or N,N'-diphenylformamidine. sioc-journal.cngoogle.com The reaction is typically conducted in the presence of a basic catalyst like pyridine (B92270) or triethylamine (B128534) and often requires heating. unito.it

An alternative and more contemporary strategy is the modular approach, which is particularly useful for creating more complex or functionalized analogues. acs.orgresearchgate.net This method involves synthesizing key precursors or intermediates separately and then assembling them in the final stages. For instance, a functionalized indolenine precursor might be prepared first, followed by N-alkylation and subsequent condensation. This approach is advantageous as it allows for the introduction of delicate functional groups late in the synthesis, avoiding their degradation under harsh reaction conditions. acs.orgresearchgate.net

The table below outlines a representative synthetic scheme for a symmetrical dialkylindocarbocyanine.

StepReactantsReagent/ConditionsProductPurpose
12,3,3-Trimethylindolenine, 1-BromotetradecaneHigh Temperature1-Tetradecyl-2,3,3-trimethylindoleninium bromideFormation of the quaternized heterocyclic precursor.
21-Tetradecyl-2,3,3-trimethylindoleninium bromide (2 eq.)Triethyl orthoformate, Pyridine, HeatSymmetrical this compoundCondensation to form the final dye structure.

For the synthesis of unsymmetrical analogues, where the two indolenine nuclei or their N-substituents are different, a stepwise approach is necessary to prevent the formation of a mixture of symmetrical and unsymmetrical products. google.comgoogle.com This often involves first reacting one quaternized heterocycle with the polymethine bridge source to form a hemicyanine intermediate. google.comgoogle.com This intermediate is then reacted with a second, different quaternized heterocycle to yield the final asymmetric dye. google.com Solid-phase synthesis has also emerged as a powerful technique for producing asymmetrical cyanine (B1664457) dyes with high purity, minimizing complex purification steps. unito.it

Functional Group Introduction and Structural Modification Approaches for Tailored Research Applications

The versatility of indocarbocyanine dyes stems from the ability to modify their structure to fine-tune their properties for specific applications. Structural diversity is primarily achieved by introducing functional groups at three key positions: the nitrogen substituents, the aromatic system of the heterocycle, and the central meso-position of the polymethine chain. fu-berlin.de

Nitrogen Substituents: The N-alkyl chains, such as the tetradecyl groups in this compound, are a primary site for modification. While long alkyl chains increase lipophilicity, shorter chains bearing polar functional groups can be introduced to enhance water solubility. d-nb.info Common modifications include the introduction of sulfonic acid or carboxylic acid moieties. sioc-journal.cngoogle.com For instance, reacting the indolenine nitrogen with 1,3-propanesultone or a bromoalkanoic acid introduces a sulfopropyl or carboxyalkyl chain, respectively. google.commdpi.com These charged groups not only improve aqueous solubility but can also prevent dye aggregation through electrostatic repulsion and reduce photobleaching. d-nb.infogoogle.com Furthermore, polyethylene (B3416737) glycol (PEG) chains can be attached to create dye-polymer conjugates, offering another route to enhanced hydrophilicity and biocompatibility. d-nb.infonih.gov

Aromatic Ring System: The benzene (B151609) portion of the indolenine nucleus can be substituted to modulate the dye's electronic and, consequently, its photophysical properties. For example, the introduction of electron-donating or electron-withdrawing groups can shift the absorption and emission spectra. mdpi.com Functional groups like carboxyl or amino groups can also be installed on the aromatic ring, serving as handles for further conjugation to biomolecules or other moieties of interest. d-nb.info

Meso-Position Modification: The central carbon of the trimethine bridge (the meso-position) can also be functionalized. Pentamethine and heptamethine cyanines can be synthesized with meso-halogen atoms, which are valuable synthetic intermediates. fu-berlin.de These halogenated dyes can undergo palladium-catalyzed cross-coupling reactions, such as Stille, Heck, and Sonogashira couplings, to introduce a wide variety of aryl or other carbon-based substituents at the meso-position. fu-berlin.de This allows for significant structural diversification and the development of dyes with unique properties.

These modification strategies enable the creation of heterobifunctional dyes, which possess two different reactive groups. d-nb.infonih.gov Such dyes are designed for selective, sequential conjugation to different molecules, making them powerful tools for creating complex bioconjugates. researchgate.netnih.gov

Regiospecificity and Stereoselectivity in this compound Synthesis

Regiospecificity and stereoselectivity are critical concepts in the synthesis of complex organic molecules, including advanced analogues of this compound.

Regiospecificity refers to the control of the position at which a chemical bond is formed. In the context of cyanine dye synthesis, it is most relevant when preparing unsymmetrical dyes. acs.org When two different heterocyclic precursors are used, there is a risk of forming two unwanted symmetrical side products in addition to the desired unsymmetrical product. To achieve high regioselectivity, stepwise condensation methods are employed. google.com A common strategy involves the formation of a hemicyanine intermediate from the more reactive indolenine derivative first. google.comgoogle.com Another approach to control the reaction is to use a slight excess of the polymethine bridge synthon (e.g., malonaldehyde dianilide), as the excess reagent can be easily removed during aqueous workup, which helps to minimize the formation of the symmetrical dye that can be challenging to separate from the main product. acs.org Palladium-catalyzed methods like the Stille cross-coupling also offer a high degree of regioselectivity in the synthesis of unsymmetrical dyes. nih.gov

Stereoselectivity is the preferential formation of one stereoisomer over another. wikipedia.orgmsu.edu While the core this compound molecule is achiral and planar, the introduction of chiral centers into its structure makes stereoselectivity a crucial consideration. Chiral centers can be introduced, for example, through functionalized N-substituents derived from chiral amino acids or sugars, or by modifications to the heterocyclic ring system.

A reaction that creates a new chiral center from an achiral starting material is enantioselective if it produces one enantiomer in excess of the other. wikipedia.org This requires the influence of a chiral agent, such as a chiral catalyst, reagent, or auxiliary. masterorganicchemistry.com A diastereoselective reaction occurs when one diastereomer is preferentially formed over another, which can happen when a molecule with a pre-existing chiral center undergoes a reaction that creates a new one. wikipedia.orgmsu.edu

In the synthesis of complex this compound analogues, if a chiral precursor is used, its inherent chirality can direct the formation of subsequent stereocenters, a process known as substrate-controlled diastereoselectivity. ethz.ch For instance, if a chiral group were attached to the indolenine nitrogen, it could influence the stereochemical outcome of reactions at other parts of the molecule. The synthesis of such complex, optically active dyes would rely on the principles of asymmetric synthesis to ensure the production of a single, desired stereoisomer. ethz.chrsc.org

Purification and Characterization Techniques for Research-Grade this compound Analogues

The successful synthesis of this compound and its analogues must be followed by rigorous purification and comprehensive characterization to ensure their suitability for research applications.

Purification Techniques: The purification of cyanine dyes can be a significant challenge. acs.org Their positive charge and high polarity often lead to strong, sometimes irreversible, adsorption onto standard silica (B1680970) gel columns, resulting in low recovery. acs.org Consequently, specialized purification strategies are often required.

Chromatography: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is a primary tool for both the analysis and purification of cyanine dyes. acs.orgdovepress.com

pH-Dependent Solubility: A clever workup strategy involves exploiting the pH- and functional group-dependent solubility of the dyes. acs.orgresearchgate.net By adjusting the pH of the aqueous phase during extraction, the solubility of the desired product and byproducts can be manipulated, facilitating their separation.

Solvent Precipitation/Washing: Byproducts can often be removed by washing or precipitation with specific organic solvents. For example, washing with ice-cold diethyl ether has been used to remove certain byproducts from the crude product mixture. acs.org

Solid-Phase Synthesis: When applicable, synthesizing dyes on a solid support greatly simplifies purification. Unreacted reagents and byproducts are simply washed away from the resin-bound product, which is then cleaved from the support in a final step, often yielding a product of high purity. unito.it

Characterization Techniques: A combination of spectroscopic methods is used to confirm the structure, purity, and photophysical properties of the synthesized dyes.

Structural Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the detailed molecular structure, confirming the presence of alkyl chains, the polymethine bridge, and substituents on the aromatic rings. dovepress.comresearchgate.net

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS), often coupled with high-resolution analysis (HRMS), is used to confirm the molecular weight and elemental composition of the synthesized dye. dovepress.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify characteristic functional groups within the molecule, such as C=C bonds of the aromatic system and conjugated chain, as well as any introduced functionalities like carboxyl or sulfonyl groups. mdpi.com

Photophysical Characterization:

UV-Visible Absorption Spectroscopy: This technique is used to determine the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε), which is a measure of how strongly the dye absorbs light at that wavelength. mdpi.commdpi.com

Fluorescence Spectroscopy: This measures the fluorescence emission spectrum, including the maximum emission wavelength (λem). It is also used to determine the fluorescence quantum yield (ΦF), which quantifies the efficiency of the fluorescence process. d-nb.infomdpi.com

The table below summarizes the key characterization data typically reported for indocarbocyanine dyes.

TechniqueInformation ProvidedExample Finding
¹H NMR Elucidation of proton environment and structural connectivity.Signals corresponding to aromatic, methine, and alkyl protons. dovepress.com
¹³C NMR Identification of all unique carbon atoms in the molecule.Resonances confirming the carbon skeleton. dovepress.com
ESI-HRMS Precise molecular weight and elemental formula confirmation.Observed m/z value matches the calculated value for the target ion. dovepress.com
UV-Vis Wavelength of maximum absorbance (λmax) and molar absorptivity (ε).λmax in the range of 540-580 nm with high ε (~1–2×10⁵ L·mol⁻¹·cm⁻¹). sioc-journal.cn
Fluorescence Wavelength of maximum emission (λem) and quantum yield (ΦF).Emission in the visible or NIR region with moderate to high quantum yield. d-nb.infonih.gov
HPLC Assessment of purity.Purity often reported as >95%. dovepress.com

Photophysical and Spectroscopic Characterization of Ditetradecylindocarbocyanine

Advanced Spectroscopic Investigations of Ditetradecylindocarbocyanine Electronic Transitions

The characteristic optical properties of this compound, like other cyanine (B1664457) dyes, arise from its delocalized π-electron system along the polymethine chain connecting two indolenine rings. The primary electronic transition responsible for its strong absorption and fluorescence is a π - π* transition. The energy of this transition, and thus the resulting spectral positions, is sensitive to the molecular environment.

This compound exhibits strong absorption in the green region of the visible spectrum and emits fluorescence in the orange-red region. The exact positions of the absorption (λabs) and emission (λem) maxima are influenced by solvent polarity. In non-polar environments, both absorption and emission bands are typically found at longer wavelengths compared to polar solvents. researchgate.net For instance, studies on the closely related and spectrally identical 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine (DiI) show a shift in absorption and emission maxima between solvents like benzene (B151609) (non-polar) and ethanol (B145695) (polar). researchgate.net The spectral properties are largely independent of the alkyl chain length (C14 in this case vs. the more common C18). thermofisher.com

The table below summarizes the absorption and emission maxima for DiI, which is spectrally analogous to this compound, in different solvents. researchgate.net

The fluorescence lifetime (τ) is a critical parameter that describes the average time the molecule spends in the excited state before returning to the ground state via emission of a photon. This property is inherently sensitive to the fluorophore's local environment, including solvent polarity, viscosity, and binding to macromolecules. qutools.comiss.combecker-hickl.com For dialkylcarbocyanines like this compound, the excited-state lifetimes in lipid environments are typically short, on the order of 1 nanosecond. thermofisher.com The decay is often multi-exponential, indicating the presence of multiple conformational states or environments. thermofisher.comedinst.com

The measurement of fluorescence lifetime is a powerful tool for probing molecular interactions and micro-environments. qutools.com Factors that influence non-radiative decay pathways, such as collisional quenching by substances like molecular oxygen, will shorten the observed fluorescence lifetime. iss.comfiveable.me While specific lifetime data for this compound is sparse, studies on the analogous DiI in various solvents show how the environment modulates this property. For example, the fluorescence lifetime of DiI in ethanol is reported to be approximately 0.4 nanoseconds, which increases to about 0.55 nanoseconds when incorporated into CTAB micelles above the critical micelle concentration. scispace.com

Quantum Yield Determination and Photostability Assessment in Research Contexts

The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. wikipedia.org For this compound and its analogs, the quantum yield is modest and highly dependent on the solvent. It is generally higher in non-polar or amphiphilic environments and significantly lower in aqueous solutions. thermofisher.comwikipedia.org This sensitivity is attributed to the influence of the environment on the rates of non-radiative decay. wikipedia.org

The table below presents quantum yield values for the analogous dye DiI in different solvents. researchgate.netscispace.com

Photostability refers to a molecule's resistance to photochemical degradation upon exposure to light. This is a crucial characteristic for fluorescent probes used in imaging applications that require prolonged or intense illumination. nih.gov Long-chain dialkylcarbocyanines are known for having reasonably good photostability, which allows for their use in techniques like Fluorescence Recovery After Photobleaching (FRAP). thermofisher.com Photostability testing typically involves forced degradation studies under intense light to identify potential degradation products and confirmatory studies under standardized conditions to assess stability for specific applications.

Mechanisms of Non-Radiative Decay and Energy Relaxation Pathways in this compound

Non-radiative decay pathways are processes by which an excited molecule returns to the ground state without emitting a photon, thereby competing with fluorescence and lowering the quantum yield. fiveable.me For flexible molecules like this compound, several non-radiative mechanisms are significant.

Vibrational Relaxation and Internal Conversion: After excitation, the molecule rapidly relaxes to the lowest vibrational level of the first excited singlet state (S1) by transferring vibrational energy to surrounding solvent molecules. fiveable.me From the S1 state, the molecule can undergo internal conversion to a high vibrational level of the ground state (S0), followed by further vibrational relaxation. The efficiency of this process is related to the energy gap between the S1 and S0 states.

Photoisomerization: A major non-radiative pathway for many cyanine dyes involves isomerization around the polymethine chain. chemrxiv.org This twisting motion from the trans to a cis isomer in the excited state can lead to a "dark" state from which the molecule relaxes to the ground state non-radiatively. The viscosity and polarity of the solvent can hinder or facilitate this motion, thus affecting the fluorescence quantum yield.

Collisional Quenching: Deactivation of the excited state can occur through collisions with other molecules, known as quenchers (e.g., molecular oxygen). fiveable.me This process transfers energy from the excited dye to the quencher.

Intersystem Crossing (ISC): The excited molecule can transition from the singlet state (S1) to a triplet state (T1). While less common for cyanines compared to other decay paths, it can be promoted by factors like the heavy atom effect. fiveable.mechemrxiv.org

The interplay of these mechanisms is highly sensitive to the dye's environment. For example, incorporation into a rigid matrix or a viscous lipid membrane can restrict molecular motion, inhibiting non-radiative decay through isomerization and thereby increasing fluorescence intensity. fiveable.me

Aggregation Phenomena of this compound and Spectroscopic Signatures of Self-Assembly

Like many dyes with extended π-systems, this compound has a strong tendency to self-assemble into aggregates, particularly in aqueous solutions where its hydrophobic alkyl chains drive it out of the polar environment. scispace.compradeepresearch.org This aggregation significantly alters the dye's photophysical properties, leading to distinct spectroscopic signatures. mpg.de The specific arrangement of the molecules within the aggregate determines the nature of these changes, primarily classified into H- and J-aggregates based on Kasha's exciton (B1674681) theory. pradeepresearch.orgucla.edu

H-aggregates: Result from a parallel, face-to-face (or card-stack) arrangement of the dye molecules. This leads to a strong excitonic coupling that results in a blue-shift (hypsochromic shift) of the main absorption band compared to the monomer. pradeepresearch.orgmpg.de H-aggregates are often characterized by suppressed fluorescence and a low quantum yield. scispace.compradeepresearch.org

J-aggregates: Formed by a head-to-tail arrangement of the dye molecules. This geometry results in a sharp, intense, and red-shifted (bathochromic shift) absorption band, known as the J-band. scispace.commpg.de Unlike H-aggregates, J-aggregates can be highly fluorescent, with a very small Stokes shift. researchgate.net

Studies have shown that DiI, the C18 analog of this compound, readily forms J-aggregates in ethanol/water mixtures. scispace.com In other environments, such as within lipid nanoparticles at high concentrations, the formation of H-aggregates has been observed, identified by a blue-shifted absorption. scispace.com The specific type of aggregate formed can be influenced by factors such as solvent composition, dye concentration, temperature, and the presence of templating structures like DNA or micelles. scispace.comresearchgate.net

The table below summarizes the key spectroscopic differences between the monomeric and aggregated forms.

Interactions of Ditetradecylindocarbocyanine with Complex Systems

Ditetradecylindocarbocyanine as a Molecular Probe for Biological Membranes and Lipid Bilayers

This compound is extensively utilized as a molecular probe to elucidate the biophysical properties of biological membranes and artificial lipid bilayers. nih.gov Its lipophilic nature facilitates its incorporation into the lipid core of membranes, where its fluorescence characteristics are sensitive to the local environment.

Investigations of Membrane Potential Sensing Mechanisms

This compound and other carbocyanine dyes are valuable for monitoring changes in membrane potential, a fundamental aspect of cellular physiology, including nerve impulse propagation and muscle contraction. thermofisher.comelifesciences.org These probes are categorized as either slow-response or fast-response dyes. thermofisher.com Slow-response dyes, like some carbocyanines, operate by redistributing across the membrane in response to changes in potential. nih.gov Depolarization of the membrane allows the cationic dye to enter the cell, where it binds to intracellular components and exhibits increased fluorescence. thermofisher.com Conversely, hyperpolarization leads to a decrease in fluorescence as the dye moves out of the cell. thermofisher.com

The mechanism for the potential-sensitive response of some carbocyanine dyes involves a translocation process. nih.gov Changes in membrane potential drive the redistribution of the dye between the inner and outer leaflets of the membrane. nih.gov This redistribution can subsequently affect the dye's aggregation (dimerization) and its partitioning between the membrane and the surrounding solution. nih.gov Studies using techniques like stopped-flow fluorometry have helped to resolve the kinetics of these processes, identifying distinct steps of binding, reorientation, and translocation. nih.gov

It's important to note that while this compound is part of the broader family of carbocyanine dyes used for membrane potential studies, other members of this family, such as diS-C3-(5), have been more extensively characterized for their specific response mechanisms. nih.gov The general principle, however, involves the voltage-dependent movement of the charged dye within the membrane's electric field.

Analysis of Lateral Diffusion and Fluidity within Membrane Environments

The fluidity of the plasma membrane is a critical factor influencing cellular processes like signal transduction. nih.gov this compound (referred to as DiIC14 in some studies) is employed as a lipophilic probe to measure the lateral diffusion of lipids within the membrane, providing insights into its fluidity. nih.govnih.gov The technique of Fluorescence Recovery After Photobleaching (FRAP) is often used for these measurements. nih.gov

Research on the human megakaryoblastic cell line MEG-01 has demonstrated a relationship between membrane cholesterol content and lipid diffusion. nih.gov The lateral diffusion coefficient (D) of DiIC14 was found to be inversely correlated with the cholesterol/phospholipid (C/P) ratio. nih.gov

C/P RatioLateral Diffusion Coefficient (D) (x 10⁻⁹ cm²/s)
Low3.28
High2.55

This table shows the inverse correlation between the cholesterol/phospholipid (C/P) ratio and the lateral diffusion coefficient of DiIC14 in MEG-01 cells. nih.gov

In these studies, the mobile fraction of the probe remained constant at approximately 65%, irrespective of the C/P ratio. nih.gov Furthermore, stimulation of cells with agents like thrombin can lead to a decrease in the diffusion of DiIC14, indicating a rigidification of the plasma membrane. nih.gov This effect appears to be regulated by intracellular calcium concentrations. nih.gov

The movement of lipids within the bilayer can be categorized into two main types: lateral diffusion, which is the movement within one leaflet, and transverse diffusion (flip-flop), the much slower movement between leaflets. fiveable.menus.edu.sg The lateral movement is what confers fluidity to the membrane. nus.edu.sg

Interactions with Membrane Microdomains and Liposomal Structures

Biological membranes are not homogenous structures; they contain microdomains, such as lipid rafts, which are enriched in certain lipids and proteins. uvigo.es this compound can be used to study the properties of these domains. The behavior of fluorescent probes can provide information about the local lipid order and phase. researchgate.net

Liposomes, which are artificial vesicles composed of a lipid bilayer, are widely used as models for biological membranes. nih.govnih.govusu.edu They allow for controlled studies of lipid-protein interactions and membrane permeability. nih.govnih.gov this compound can be incorporated into liposomes to mimic its presence in a natural membrane and to study its interactions with other molecules in a simplified, cell-free system. nih.gov For instance, liposomal permeabilization assays can be used to study the function of proteins that induce cell death by creating pores in membranes. nih.gov

Studies have also utilized liposomes to investigate the influence of specific lipids, such as ceramides, on membrane properties. mdpi.com By creating liposomes with varying ceramide content, researchers can model the membranes of different cell types and study how this affects processes like the incorporation of other molecules. mdpi.com The interactions of liposomes with bacterial membranes have also been investigated, revealing that fusogenic liposomes can merge with the outer membrane of Gram-negative bacteria, leading to membrane destabilization. biorxiv.org

This compound Interactions with Cellular Components and Biomacromolecules

Beyond the lipid bilayer, this compound can interact with other cellular components, providing insights into their organization and dynamics.

Probe Binding Dynamics with Proteins and Nucleic Acids

While this compound is primarily known as a lipid probe, its interactions with proteins and nucleic acids are also relevant. Transcription factors, for example, contain DNA-binding domains and intrinsically disordered regions (IDRs) that mediate interactions with chromatin, which includes DNA, RNA, and proteins. elifesciences.org The binding dynamics of such proteins are complex and can be influenced by their local environment. elifesciences.org

RNA-binding proteins (RBPs) are another major class of proteins that interact with RNA to regulate cellular processes. nih.gov Techniques like cross-linking immunoprecipitation (CLIP) are used to study the direct interaction between proteins and nucleic acids in living cells. nih.gov While not a primary application, the presence of this compound in membranes could potentially influence the membrane association of protein-nucleic acid complexes.

The binding of proteins to membranes can be a complex process. For example, the pro-apoptotic protein BAK exhibits a dual role for mitochondrial lipids in its membrane permeabilization process, where cardiolipin (B10847521) both "primes" the protein for activation and facilitates its interaction with the membrane. nih.gov The binding of tandem RNA recognition motif (RRM) domains of proteins like TDP-43 and hnRNPA1, which are implicated in diseases like ALS, can be influenced by their tethering and by the presence of molecules like ATP. biorxiv.org

Intracellular Localization and Compartmentalization Studies

The eukaryotic cell is highly compartmentalized, with specific biological processes occurring in distinct organelles and regions. researchgate.net Understanding the subcellular localization of proteins and other molecules is crucial for elucidating their function. researchgate.netd-nb.info Fluorescent probes, including those similar in principle to this compound, are essential tools for these studies. frontiersin.org

Proximity labeling techniques, such as BioID, allow for the mapping of protein localization and interactions with high spatial resolution within living cells. d-nb.info These methods involve tagging proteins of interest and identifying their neighbors. d-nb.info The localization of proteins is dynamic and can be influenced by cellular state and environmental conditions. researchgate.net Recent research suggests that proteins contain sequence codes that guide their distribution to specific cellular compartments. biorxiv.org

Fluorescent labeling can also be used to track the intracellular localization of specific RNA molecules. nih.gov For instance, the MS2-MCP system allows for the fluorescent tagging of RNA in living cells to determine its distribution. nih.gov While this compound is primarily a membrane stain, its use in conjunction with other labeling techniques can provide a more complete picture of the spatial organization of cellular components. For example, co-localization studies using microscopy can reveal whether different proteins are present in the same cellular compartment, although techniques like Förster Resonance Energy Transfer (FRET) are needed to confirm direct physical interaction. nih.gov

This compound in Material Science Research

The unique photophysical properties of this compound (DiI) have led to its exploration in various areas of material science. Its long alkyl chains and conjugated cyanine (B1664457) core make it an interesting candidate for integration into complex material systems, where it can serve as a probe, a functional component, or a building block for advanced materials. This section will delve into the integration of DiI into polymer matrices and nanomaterials, as well as its role in the formation of hybrid systems and the resulting functional interplay.

Integration into Polymer Matrices and Nanomaterials

The incorporation of functional dyes like this compound into polymer matrices and nanomaterials is a strategy to create materials with tailored optical and electronic properties. mdpi.comscielo.br The method of integration is crucial as it influences the dispersion of the dye, its aggregation state, and ultimately its photophysical behavior. mdpi.com

In polymer matrices , DiI can be incorporated through various techniques such as solution casting, melt mixing, or in-situ polymerization. mdpi.comscielo.br In solution casting, the dye and polymer are dissolved in a common solvent, and the solvent is then evaporated to leave a dye-doped polymer film. scielo.br The choice of polymer is critical and often involves thermoplastics like polyvinylidene fluoride (B91410) (PVDF) or polymethyl methacrylate (B99206) (PMMA), which are selected for their compatibility and processing characteristics. mdpi.com The interaction between the dye and the polymer chains can influence the final properties of the composite material. For instance, the long tetradecyl chains of DiI can act as plasticizers, affecting the mechanical properties of the polymer matrix. Conversely, the polymer matrix can influence the aggregation state of the DiI molecules, preventing the formation of non-fluorescent H-aggregates and promoting the formation of J-aggregates or maintaining the monomeric state, which is often desirable for fluorescent applications. rsc.org

The integration of dyes into nanomaterials offers another avenue for creating functional materials. nih.gov Nanoparticles, due to their high surface-area-to-volume ratio, provide a unique environment for dye molecules. nih.govnih.gov DiI can be loaded into or onto various types of nanoparticles, including polymeric nanoparticles, liposomes, and inorganic nanoparticles. For instance, biodegradable polymers like polylactic-co-glycolic acid (PLGA) and polylactic acid (PLA) are used to create nanoparticles that can encapsulate dyes for sustained release or targeted delivery. nih.gov The size and surface characteristics of these nanoparticles are critical as they determine their interaction with the surrounding environment and their in vivo fate. nih.gov

One notable technique for creating highly ordered thin films of materials like DiI on solid substrates is the Langmuir-Blodgett (LB) method . wikipedia.org This technique involves spreading amphiphilic molecules, such as DiI with its hydrophobic tails and hydrophilic head, at an air-water interface to form a monolayer. wikipedia.org This monolayer can then be transferred layer by layer onto a solid substrate, creating a film with precise thickness and molecular organization. wikipedia.orgyoutube.com The LB technique allows for the fabrication of ultrathin films which can be integrated into various devices. wikipedia.org

Table 1: Methods for Integrating this compound into Materials

Integration MethodMaterial SystemKey ConsiderationsPotential Outcome
Solution CastingPolymer FilmsSolvent choice, dye-polymer compatibility. scielo.brFlexible, fluorescent films. scielo.br
Melt MixingPolymer CompositesThermal stability of the dye.Bulk functionalized polymers.
In-situ PolymerizationPolymer CompositesReactivity of the dye with monomers. mdpi.comCovalently bound dye, preventing leaching.
Nanoparticle EncapsulationPolymeric NanoparticlesDrug loading efficiency, release kinetics. nih.govTargeted delivery and imaging agents. nih.gov
Langmuir-Blodgett DepositionThin FilmsSurface pressure, substrate hydrophilicity. wikipedia.orgyoutube.comHighly ordered, ultrathin functional films. wikipedia.org

Hybrid System Formation and Functional Interplay

The combination of this compound with other materials leads to the formation of hybrid systems where the properties of the individual components are synergistically enhanced or new functionalities emerge. nih.govmdpi.com These systems can be designed for a wide range of applications, from bioanalytical sensors to optoelectronic devices. nih.gov

The functional interplay in these hybrid systems is often dictated by energy or charge transfer processes between the dye and the host material. For example, when DiI is incorporated into a semiconductor nanoparticle, photoexcitation of the dye can lead to electron injection into the conduction band of the nanoparticle, a process known as dye sensitization. This principle is fundamental to the operation of dye-sensitized solar cells. Conversely, the nanoparticle can act as an energy donor, transferring its excitation energy to the dye, leading to enhanced fluorescence from the dye.

In the context of bio-hybrid systems , DiI's properties are harnessed for imaging and sensing. nih.gov For example, DiI-loaded nanoparticles can be functionalized with biomolecules like antibodies or peptides to target specific cells or tissues. nih.gov The fluorescence of DiI then provides a means to visualize and track these nanoparticles. Furthermore, changes in the fluorescence properties of DiI upon interaction with its local environment can be used for sensing applications. For instance, the fluorescence of some cyanine dyes is sensitive to the polarity of the solvent, which can be exploited to probe the hydrophobicity of biological microenvironments.

The formation of hybrid systems through techniques like layer-by-layer assembly or the use of templating agents allows for the creation of complex, structured materials. arxiv.org For example, alternating layers of a positively charged polymer and negatively charged nanoparticles containing DiI can be deposited to create a multilayer film with controlled thickness and composition. These structured hybrid materials can exhibit unique optical properties, such as photonic bandgaps, which can be used to control the propagation of light.

Table 2: Functional Interplay in this compound Hybrid Systems

Hybrid System ComponentFunctional Interplay MechanismResulting Property/Application
Semiconductor NanoparticlePhotoinduced Electron/Energy TransferPhotocurrent generation, enhanced fluorescence.
Biomolecule (e.g., Protein)Förster Resonance Energy Transfer (FRET)Biosensing, measuring molecular distances.
Plasmonic Nanoparticle (e.g., Gold)Surface Plasmon Resonance CouplingEnhanced absorption and emission, SERS.
Conductive PolymerCharge TransferElectroluminescence, organic light-emitting diodes.
Liquid CrystalOrientation and Polarization EffectsAnisotropic fluorescence, optical switching.

Advanced Imaging and Spectroscopic Methodologies Employing Ditetradecylindocarbocyanine

Fluorescence Lifetime Imaging Microscopy (FLIM) Applications with Ditetradecylindocarbocyanine

Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique that measures the time a fluorophore remains in an excited state before emitting a photon. mdpi.com This lifetime is sensitive to the fluorophore's molecular environment, making FLIM an ideal method for probing cellular and subcellular conditions in a manner that is independent of probe concentration. mdpi.com

Spatially resolved fluorescence lifetime mapping generates images where the contrast is derived from the fluorescence lifetime of the probe at each pixel, rather than its intensity. nih.govnih.gov This technique can create detailed heat maps of cellular environments. nih.gov For instance, changes in local viscosity, ion concentration, or the presence of quenching species can alter the fluorescence lifetime of this compound.

Research has utilized short-chain saturated lipid probes like this compound (referred to as DiIC14) to investigate the diffusional properties across different domains of cell membranes. wikipedia.org By mapping the fluorescence lifetime, it is possible to spatially resolve and quantify the condensation state of membranes, as regions with different lipid packing will influence the probe's lifetime. nih.gov For example, a lower fluorescence lifetime might indicate a more condensed or ordered lipid environment, while a longer lifetime could suggest a more fluid or disordered phase. This capability allows for the non-invasive quantification of biophysical properties within live cells, providing insights into the complex and heterogeneous nature of biological membranes. nih.gov

Förster Resonance Energy Transfer (FRET) is a photophysical process where energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor molecule. nih.govresearchgate.net The efficiency of this transfer is acutely dependent on the distance between the donor and acceptor, typically in the range of 1-10 nanometers, making FRET a "spectroscopic ruler" for measuring molecular-scale distances. nih.govrug.nl For FRET to occur, there must be an overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. utl.pt

Carbocyanine dyes are frequently used in FRET studies of membrane biophysics. researchgate.net In one such application, a three-color FRET system involving the carbocyanine dyes DiO (donor), DiI (intermediate), and DiD (acceptor) was used to assess the integrity of liposomes. nih.gov When all three dyes are co-encapsulated within an intact liposome (B1194612), excitation of the donor (DiO) at its absorption wavelength (e.g., 488 nm) results in sensitized emission from the final acceptor (DiD) due to a sequential energy transfer. nih.gov The observation of DiD fluorescence is a direct indicator of the close proximity of the dyes and, therefore, the structural integrity of the nanoparticle. nih.gov Upon dissolution of the liposome with a detergent like Triton X-100, the dyes diffuse apart, the FRET cascade is disrupted, and the sensitized emission from the acceptor is lost. nih.gov This methodology demonstrates the utility of carbocyanine dyes like this compound in FRET-based assays to monitor phenomena such as membrane fusion, protein-lipid interactions, or the stability of drug delivery systems. researchgate.nethedleylab.com

Table 1: Key Requirements for Förster Resonance Energy Transfer (FRET) This table summarizes the fundamental conditions necessary for FRET to occur between a donor and acceptor fluorophore.

Requirement Description Citation
Proximity Donor and acceptor molecules must be very close, typically within 1 to 10 nanometers (10-100 Å). researchgate.netutl.pt
Spectral Overlap The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor fluorophore. rug.nlutl.pt
Dipole Orientation The transition dipole moments of the donor and acceptor should be approximately parallel for maximum FRET efficiency. Perpendicular orientations result in no energy transfer. rug.nlutl.pt

Single-Molecule Spectroscopy and Microscopy of this compound

Observing individual molecules provides insights into molecular heterogeneity, rare events, and transient states that are obscured in ensemble-averaged measurements. nih.gov Single-molecule techniques have become essential for understanding complex biological processes with high precision. nih.gov

The ability to track individual molecules of this compound allows for the direct investigation of its diffusion and interactions within complex environments like the plasma membrane. Research has demonstrated the delivery of individual fluorescent lipid probes to pre-selected sites on the plasma membrane of living cells using a nanopipette. wikipedia.org This approach enables the systematic study of diffusional properties in distinct membrane macrodomains.

In studies on sperm cells, it was shown that short-chain lipid probes such as this compound (DiIC14) exchange rapidly across different domains of the cell surface. wikipedia.org By tracking the movement of single molecules, researchers can determine diffusion coefficients for specific regions. For example, analysis of individual molecular trajectories on the sperm head revealed different diffusion dynamics in the acrosomal versus the postacrosomal regions, with diffusion coefficients centered at 0.60 µm²/s and 0.11 µm²/s, respectively. wikipedia.org This highlights the power of single-molecule observation to map out the varied biophysical landscapes of a single cell. wikipedia.org

The fluorescence emission from a single organic fluorophore is not continuous but is characterized by periods of emission interrupted by non-emissive "dark" states, a phenomenon known as blinking. nih.govnih.gov Eventually, the molecule may undergo an irreversible chemical alteration that renders it permanently non-fluorescent, a process called photobleaching. wikipedia.org Understanding these photophysical dynamics is critical for the correct interpretation of single-molecule data. upenn.edupromega.ca

For cyanine (B1664457) dyes like this compound, the triplet state is a key intermediate in the pathways leading to both blinking and photobleaching. ibidi.com Molecular oxygen plays a significant role in these processes. nih.gov The removal of oxygen can reduce photobleaching but often induces rapid blinking. ibidi.com Conversely, various chemical additives, such as antioxidants and triplet state quenchers, are often employed in single-molecule experiments to improve dye stability and prolong the observation time. nih.gov The photophysical behavior, including the duration and frequency of blinking events, is highly dependent on the local environment of the dye molecule. ibidi.com While detailed single-molecule photophysical data for this compound specifically is not extensively documented, its behavior is expected to align with that of other cyanine dyes used in single-molecule studies.

Table 2: Typical Photophysical Events at the Single-Molecule Level This table outlines common photophysical processes that affect the fluorescence signal of individual organic dye molecules.

Process Description Implication for Imaging Citation
Blinking Reversible switching between a fluorescent "on" state and a non-fluorescent "dark" state. Can occur on timescales from milliseconds to seconds. Can complicate data interpretation by causing intermittent signals that may be mistaken for a biological event. nih.govibidi.com
Photobleaching Irreversible photochemical destruction of the fluorophore, leading to permanent loss of fluorescence. Limits the total observation time for a single molecule. wikipedia.orgipol.im
Spectral Jumps Spontaneous shifts in the emission or absorption spectrum of a single molecule due to changes in its local environment. Can affect the efficiency of detection, especially in multi-color experiments.

Super-Resolution Imaging Techniques and this compound Probes

Super-resolution microscopy techniques bypass the diffraction limit of light (around 200-250 nm), enabling the visualization of subcellular structures with resolutions down to tens of nanometers. nih.gov Several major approaches exist, including Stimulated Emission Depletion (STED) microscopy and Single-Molecule Localization Microscopy (SMLM) techniques like Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM).

The utility of certain cyanine dyes in SMLM techniques stems from their ability to be photoswitched between a fluorescent state and a long-lived dark state. ibidi.com The STORM technique, for example, relies on this principle. nih.gov In a typical STORM experiment, the sample is illuminated such that only a sparse, random subset of fluorophores is in the "on" state at any given moment. Because the active molecules are optically isolated, their positions can be determined with nanometer precision. nih.gov By repeating this process over thousands of imaging frames and compiling the coordinates of all localized molecules, a super-resolved image is reconstructed.

The reversible addition of thiol-containing compounds to the polymethine chain of some cyanine dyes has been identified as a mechanism for this photoswitching, creating a non-fluorescent state that can be reverted to the emissive state by irradiation with a different wavelength of light. ibidi.com This controllable blinking is the key to their use in STORM. upenn.edu While closely related cyanine dyes like Cy5 are workhorses in STORM imaging, the specific application of this compound as a probe in published STED, STORM, or PALM studies is not prominently documented. However, its structural similarity to photoswitchable cyanines suggests its potential suitability for these advanced imaging modalities.

Flow Cytometry and High-Throughput Screening with this compound

This compound, a lipophilic carbocyanine dye, serves as a crucial tool in advanced biological research, particularly in flow cytometry and high-throughput screening (HTS). Its utility stems from its ability to stably integrate into the lipid bilayer of cell membranes, providing a robust fluorescent signal for cellular analysis. biotium.com The dye's amphiphilic nature, with a charged fluorophore at the membrane surface and long lipophilic aliphatic tails (C14) anchoring it within the membrane, makes it ideal for long-term cell labeling and tracking. thermofisher.com

Applications in Flow Cytometry

Flow cytometry is a technology that rapidly analyzes the physical and chemical characteristics of single cells in a fluid stream as they pass through a laser beam. nih.govresearchgate.net The use of fluorescent probes like this compound is central to many flow cytometry applications, allowing for the identification and analysis of specific cell populations. nih.govexpertcytometry.com

One of the primary uses of this compound in flow cytometry is for cell tracking and proliferation assays . nih.gov When a population of cells is labeled with the dye, the fluorescent marker is distributed throughout the cellular membrane. As the cells divide, the dye is partitioned equally between the two daughter cells. researchgate.netabpbio.com This results in a sequential halving of the fluorescence intensity with each cell division. researchgate.net By analyzing the fluorescence profile of the cell population, researchers can quantify the number of divisions a cell has undergone, providing precise data on cell proliferation rates in response to various stimuli. researchgate.netabpbio.com This method is frequently used to study immune cell responses, such as the antigen-driven proliferation of T-cells. nih.gov

Furthermore, this compound can be used in multicolor flow cytometry experiments. abpbio.com Its distinct spectral properties allow it to be combined with other fluorescent markers, such as antibodies or DNA dyes, to simultaneously analyze proliferation alongside other cellular characteristics like phenotype, cell cycle stage, or viability. nih.govresearchgate.netbaseclick.eu For instance, it can be used in cytotoxicity assays to distinguish between effector and target cell populations while monitoring cell death and proliferation simultaneously. nih.gov The short excited-state lifetime of carbocyanine dyes is a distinct advantage in flow cytometry, as it permits more excitation and de-excitation cycles during the cell's transit through the laser, enhancing signal detection. thermofisher.com

Utility in High-Throughput Screening (HTS)

High-throughput screening (HTS) involves the automated testing of large libraries of chemical or biological compounds to identify "hits" that modulate a specific biological target or pathway. expertcytometry.comnih.gov This process is a cornerstone of modern drug discovery. researchgate.net Fluorescence-based assays are a mainstay of HTS due to their high sensitivity and adaptability to miniaturized, automated formats. thermofisher.comeddc.sg

This compound and related long-chain carbocyanine dyes are valuable in HTS assays designed to investigate processes involving cell membrane dynamics, such as cell-cell fusion or viral entry. nih.govnih.gov For example, in screening for inhibitors of viral fusion, two cell populations can be differentially labeled. One population, expressing a viral fusogen protein (like the SARS-CoV-2 spike protein), can be labeled with a green fluorescent dye, while target cells expressing the corresponding receptor are labeled with this compound (which fluoresces in the orange-red spectrum). Fusion between these cells results in the formation of multinucleated cells (syncytia) that contain both dyes, an event that can be rapidly quantified by automated microscopy or flow cytometry. nih.gov

Similarly, HTS assays for discovering inhibitors of viral entry, such as for HIV, have been developed. nih.govresearchgate.net These assays can be designed to report on the fusion of the viral envelope with the host cell membrane. nih.gov By labeling viral or cellular membranes, researchers can screen large compound libraries for molecules that block this fusion event, identifying potential antiviral drug candidates. researchgate.net The ability to automate the detection of changes in fluorescence in 384-well or 1536-well plates allows for the rapid screening of tens of thousands of compounds per day. expertcytometry.comeddc.sg

Research Findings Summary

The following table summarizes key research applications and findings related to the use of long-chain dialkylcarbocyanines, including this compound, in flow cytometry and HTS.

Application AreaAssay TypeTarget/Process StudiedKey Findings & Role of Dye
Flow Cytometry Proliferation AssayImmune cell response (e.g., T-cells)The dye partitions between daughter cells, allowing quantification of cell divisions via fluorescence dilution. nih.govresearchgate.netabpbio.com
Flow Cytometry Cytotoxicity AssayEffector and target cell analysisTwo-color tracking enables independent enumeration and functional assessment of viable effector and target cells. nih.gov
Flow Cytometry Cell TrackingMonitoring cell fate in vivo and in vitroProvides stable, long-term labeling to track cell migration, differentiation, and interactions within a heterogeneous population. biotium.comthermofisher.com
High-Throughput Screening Cell-Cell Fusion AssayViral fusogen activity (e.g., SARS-CoV-2 Spike)Used to label target cell membranes; fusion with a second, differently-labeled cell population creates a dual-color signal for automated detection of syncytia. nih.gov
High-Throughput Screening Viral Entry Inhibition AssayHIV-1 fusion with host cellsThe dye can be used to monitor membrane fusion events, enabling the screening of compound libraries for inhibitors that block viral entry. nih.govresearchgate.net

Computational Modeling and Theoretical Investigations of Ditetradecylindocarbocyanine

Quantum Mechanical and Molecular Dynamics Simulations of Ditetradecylindocarbocyanine

Quantum mechanical (QM) and molecular dynamics (MD) simulations are cornerstones of computational chemistry that allow for a detailed examination of both the electronic and structural dynamics of molecules like this compound.

While specific electronic structure calculations for this compound are not extensively documented in publicly available literature, the general approach for cyanine (B1664457) dyes involves methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These methods are used to calculate the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the electronic absorption and emission spectra imp.kiev.uamdpi.com. For cyanine dyes, the S₀ to S₁ electronic transition is predominantly a HOMO-LUMO transition nih.gov. The accuracy of TD-DFT calculations for cyanine dyes has been a subject of discussion, with some studies indicating that certain functionals can predict excitation energies with reasonable accuracy nih.govacs.org.

The excited state dynamics of cyanine dyes are complex and involve several competing deactivation pathways, including fluorescence, internal conversion, and photoisomerization around the polymethine chain cambridge.org. Molecular dynamics simulations of excited states can, in principle, model these processes, providing insights into the timescales and mechanisms of these relaxation channels. However, such simulations for a molecule as large as this compound are computationally demanding and have not been specifically reported. General studies on cyanine dyes show that the efficiency of these deactivation pathways is highly dependent on the molecular environment, particularly the viscosity cambridge.orgmdpi.com.

Molecular dynamics simulations have been employed to study the interactions of this compound with lipid bilayers. A notable 40 ns simulation of 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate (B79767) (a common salt of this compound, often referred to as DiI-C18(3)) in a 1,2-dipalmitoyl-sn-glycero-3-phosphatidyl choline (B1196258) (DPPC) bilayer provides significant insights. The simulations revealed that the indocarbocyanine headgroup is located approximately 0.63 nm below the lipid headgroup-water interface. The long alkyl chains of the molecule are aligned with the lipid acyl chains within the hydrophobic core of the membrane. The positively charged chromophore plays a crucial role in stabilizing the orientation and location of the dye within a single leaflet of the bilayer, as simulations with a non-charged headgroup showed flip-flop events between leaflets.

Computational Modeling of this compound in Membrane Environments

The behavior of this compound as a membrane probe is intrinsically linked to its distribution within and its effect on the lipid bilayer. Computational models are invaluable for dissecting these aspects at a molecular level nih.govmdpi.comresearchgate.netresearchgate.net.

Molecular dynamics simulations have been instrumental in characterizing the distribution of this compound within a lipid bilayer. The aforementioned 40 ns simulation in a DPPC bilayer showed that the chromophore of the dye molecule adopts a specific orientation, with its angle being approximately 77 ± 17 degrees with respect to the bilayer normal. This orientation is consistent with experimental data from polarization studies. The headgroup of the dye was found to reside in the region of the glycerol (B35011) backbone and upper acyl chains of the lipids, below the phospholipid headgroups. This location helps to explain the observed increase in the dye's quantum yield upon incorporation into a lipid bilayer, as it is shielded from the aqueous environment. The simulation also provided a diffusion coefficient for the dye of (9.7 ± 0.02) x 10⁻⁸ cm²/s, which is very similar to that of the surrounding DPPC molecules ((10.7 ± 0.04) x 10⁻⁸ cm²/s), supporting the use of this dye as a reliable tracer for lipid dynamics.

Table 1: Simulated Properties of this compound in a DPPC Bilayer

PropertyValue
Chromophore Angle (relative to bilayer normal)77 ± 17°
Headgroup Location (below lipid headgroup-water interface)~0.63 nm
Diffusion Coefficient(9.7 ± 0.02) x 10⁻⁸ cm²/s

The incorporation of any foreign molecule into a lipid bilayer can cause perturbations to the membrane's structure and dynamics. Molecular dynamics simulations allow for a detailed analysis of these perturbations. For this compound, at concentrations of 1.6 to 3.2 mol%, simulations have shown that it induces a detectable increase in the bilayer thickness, although the area per lipid remains largely unchanged. Furthermore, the presence of the dye was found to alter the interfacial properties of the membrane, including changes in the ordering of water molecules and the electrostatic potential at the interface. The orientation of the P-N vector of the DPPC lipid headgroups was also affected by the presence of the dye. These findings highlight that while this compound is a useful membrane probe, its potential to perturb the membrane should be considered when interpreting experimental results.

Theoretical Frameworks for this compound Photophysics

The photophysics of cyanine dyes, including this compound, are generally described by a potential energy surface model that accounts for the various excited-state deactivation pathways cambridge.org. Upon photoexcitation to the first singlet excited state (S₁), the molecule can relax through several competing channels:

Fluorescence: Radiative decay back to the ground state (S₀), which is the basis of its use as a fluorescent probe.

Internal Conversion: Non-radiative decay to the ground state.

Photoisomerization: Rotation around the C-C bonds of the polymethine chain, leading to a non-fluorescent cis-isomer. This process is highly sensitive to the viscosity of the environment. In the viscous environment of a lipid bilayer, this pathway is significantly hindered, leading to an increase in the fluorescence quantum yield.

Intersystem Crossing: Transition to the triplet state (T₁), which can lead to photobleaching.

Emerging Research Directions for Ditetradecylindocarbocyanine

Development of Next-Generation Ditetradecylindocarbocyanine Probes for Specific Research Questions

The development of next-generation fluorescent probes is a dynamic area of research, with a focus on improving the photophysical properties and specificity of existing dyes. For carbocyanine dyes like this compound, this involves creating derivatives with enhanced brightness, photostability, and tailored functionalities to address specific biological questions. One promising approach is the synthesis of multivalent molecular probes, where multiple dye molecules are assembled onto a single scaffold. This can amplify the fluorescent signal and improve the stability of the probe in physiological conditions. While much of this work has been demonstrated with other carbocyanine dyes, the principles are directly applicable to the development of next-generation this compound probes.

Future research in this area will likely focus on creating this compound analogues with modified chemical structures that allow for more specific targeting. For instance, attaching moieties that recognize specific cell surface receptors or other cellular components could transform this general membrane stain into a highly specific marker for particular cell types or organelles. Furthermore, the development of this compound derivatives with "turn-on" fluorescence capabilities, where the dye only becomes fluorescent upon binding to a specific target, would significantly improve the signal-to-noise ratio in imaging experiments.

Integration of this compound into Multifunctional Research Platforms

A significant trend in biomedical research is the development of multifunctional platforms that combine diagnostic and therapeutic capabilities, a field known as theranostics. nih.govmdpi.com this compound, with its strong fluorescence and ability to be incorporated into nanocarriers, is a prime candidate for integration into such platforms. For example, this compound can be encapsulated within nanoparticles, such as liposomes or polymeric micelles, that are also loaded with a therapeutic agent. These nanoparticles can then be tracked in real-time within a biological system using the dye's fluorescence, providing valuable information about their biodistribution and target accumulation.

The integration of this compound into multifunctional platforms extends to its conjugation with other biologically active molecules. Researchers are exploring the attachment of this compound to antibodies, peptides, and other targeting ligands to create probes that can specifically label and visualize a wide range of biological targets. This approach not only enhances the specificity of the dye but also opens up possibilities for combined imaging and therapeutic interventions.

Innovative Applications in Cellular and Molecular Biology Research

The unique properties of this compound are being leveraged in a variety of innovative applications that push the boundaries of cellular and molecular biology research. One of the most exciting areas is its use in super-resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM). biotium.commicroscopyu.com These methods overcome the diffraction limit of light, allowing for the visualization of cellular structures at the nanoscale. The photophysical properties of carbocyanine dyes, including their ability to be photoswitched between fluorescent and dark states, are critical for the success of these techniques. nih.gov While the broader class of carbocyanine dyes has been instrumental in the development of super-resolution microscopy, the application of this compound in this field is a growing area of interest.

Another innovative application is the use of this compound in Förster Resonance Energy Transfer (FRET)-based biosensors. nih.govmdpi.comnih.govmdpi.com FRET is a mechanism describing energy transfer between two light-sensitive molecules, and it can be used to measure distances at the nanometer scale. By pairing this compound with a suitable acceptor or donor fluorophore, researchers can create biosensors that report on a variety of cellular processes, such as protein-protein interactions, conformational changes in proteins, and the activity of enzymes. nih.gov

Future Prospects and Unexplored Academic Avenues for this compound Studies

The future of this compound research is bright, with numerous unexplored avenues that could lead to significant scientific breakthroughs. One area of great potential is the development of this compound-based probes for in vivo imaging. nih.govnih.gov While the dye has been used extensively in cell culture and tissue explants, its application in living organisms has been more limited. Overcoming challenges related to probe delivery, tissue penetration, and signal-to-noise ratio could enable the non-invasive visualization of cellular processes in their native environment.

Another largely unexplored area is the use of this compound in high-throughput screening assays. Its robust fluorescence and compatibility with automated imaging systems make it a potentially valuable tool for screening large libraries of compounds for their effects on cellular morphology, membrane integrity, and other parameters. Furthermore, the development of this compound-based sensors for detecting changes in the cellular microenvironment, such as membrane potential or lipid composition, could provide new insights into a wide range of physiological and pathological processes.

Finally, the combination of this compound with other advanced imaging modalities, such as mass spectrometry imaging or electron microscopy, represents a promising frontier. Such correlative imaging approaches could provide a more complete and multi-dimensional understanding of complex biological systems. As our ability to manipulate and measure at the nanoscale continues to improve, the applications of this compound are likely to expand in ways that we are only just beginning to imagine.

Q & A

Q. What are the standard protocols for synthesizing Ditetradecylindocarbocyanine and characterizing its purity?

  • Methodological Answer : Synthesis typically involves coupling indolenine derivatives with tetradecyl chains under controlled anhydrous conditions. Characterization requires:
  • Spectroscopic Analysis : UV-Vis spectroscopy to confirm absorption maxima (e.g., 550–600 nm for cyanine dyes) and NMR for structural validation.
  • Chromatographic Purity Assessment : HPLC with a C18 column and acetonitrile/water gradient elution to quantify impurities (<1% threshold).
  • Mass Spectrometry : High-resolution MS to verify molecular weight (±0.01 Da tolerance).
    Ensure reagent traceability (e.g., deuterated solvents from certified suppliers) and document batch-specific variations .

Q. How is this compound utilized in membrane labeling studies, and what controls are necessary?

  • Methodological Answer : The dye’s lipophilic nature allows incorporation into lipid bilayers. Key steps:
  • Concentration Optimization : Titrate dye concentrations (e.g., 1–10 µM) to avoid self-quenching.
  • Negative Controls : Use unlabeled membranes or competitive inhibitors (e.g., excess cholesterol) to confirm specificity.
  • Fluorescence Lifetime Imaging (FLIM) : Quantify membrane fluidity by measuring lifetime decay (τ) under varying pH/temperature conditions.
    Validate results with orthogonal techniques like electron microscopy or Förster resonance energy transfer (FRET) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in fluorescence quantum yield (Φ) measurements of this compound across studies?

  • Methodological Answer : Discrepancies often arise from:
  • Solvent Polarity Effects : Φ varies with solvent dielectric constant (e.g., higher Φ in chloroform vs. aqueous buffers). Standardize solvent systems .
  • Instrument Calibration : Use reference dyes (e.g., Rhodamine 6G) to calibrate spectrofluorometers and normalize data.
  • Environmental Oxygen Levels : Oxygen quenching can reduce Φ; employ degassing protocols or inert atmospheres.
    Perform meta-analysis of existing data to identify trends and propose a unified measurement framework .

Q. What experimental design considerations are critical for studying this compound’s photostability in live-cell imaging?

  • Methodological Answer : To mitigate photobleaching:
  • Illumination Intensity : Use low-power lasers (e.g., 488 nm at 5% power) and limit exposure time.
  • Antioxidant Additives : Include imaging buffers with 1–5 mM Trolox or ascorbic acid to reduce radical-induced degradation.
  • Time-Lapse Controls : Compare dye retention over 30–60 minutes with/without metabolic inhibitors (e.g., sodium azide).
    Quantify photostability via normalized intensity decay curves and statistical tests (e.g., ANOVA for inter-group comparisons) .

Q. How should researchers address contradictory data on this compound’s cytotoxicity in neuronal cell lines?

  • Methodological Answer : Contradictions may stem from:
  • Cell-Type Specificity : Test multiple lines (e.g., SH-SY5Y vs. PC12) and primary cultures.
  • Dye Aggregation : Monitor dynamic light scattering (DLS) to detect aggregates (>100 nm) that enhance cytotoxicity.
  • Prolonged Exposure : Compare acute (1–2 hours) vs. chronic (24–48 hours) effects using MTT/WST-1 assays.
    Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and prioritize in vivo validation .

Methodological Frameworks

  • For Data Reproducibility :

    • Document all synthesis and imaging parameters using FAIR principles (Findable, Accessible, Interoperable, Reusable) .
    • Share raw datasets and analysis scripts via repositories like Zenodo or Figshare .
  • For Literature Synthesis :

    • Use systematic reviews to map conflicting findings (e.g., PRISMA guidelines) and identify knowledge gaps .

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